2-Ethyl-2-phenylbutyronitrile (CAS 5336-57-2), also known as alpha,alpha-diethylphenylacetonitrile, is a highly sterically hindered nitrile featuring a quaternary alpha-carbon center. In industrial and pharmaceutical synthesis, it serves as a critical advanced intermediate, most notably in the production of the non-opioid antitussive oxeladin [1] and specialized polyalkyltetralones. Procurement of this pre-dialkylated building block allows manufacturers to bypass the hazardous, low-temperature dual ethylation of phenylacetonitrile using sodium metal and liquid ammonia [1]. Furthermore, its extreme steric bulk imparts exceptional resistance to enzymatic hydrolysis, making it a valuable baseline material in biocatalytic screening and agrochemical safener formulations[2].
Substituting 2-ethyl-2-phenylbutyronitrile with simpler analogs like 2-phenylbutyronitrile (mono-ethylated) or phenylacetonitrile completely alters downstream reactivity and product architecture. In pharmaceutical workflows targeting oxeladin, the absence of the second alpha-ethyl group prevents the formation of the required 2-ethyl-2-phenylbutanoate ester linkage, rendering the final API inactive [2]. In biocatalytic applications, mono-alkylated or unbranched nitriles are rapidly cleaved by nitrilases, whereas the gem-diethyl quaternary center of this compound blocks enzyme active-site access, conferring near-total hydrolytic stability [1]. Consequently, attempting to use cheaper, less hindered nitriles results in off-target enzymatic degradation or necessitates dangerous upstream alkylation steps.
The gem-diethyl tertiary nitrile center reacts differently than primary or secondary analogs, which may affect synthetic outcomes and purification steps.
Higher boiling point and lower density compared to 2-phenylbutyronitrile or benzyl cyanide can lead to incorrect distillation parameters and volumetric dosing errors.
The gem-diethyl substitution pattern is required for the correct synthesis of oxeladin; simple analogs would not yield the target API.
In comparative biocatalytic assays evaluating nitrilase activity, sterically hindered nitriles demonstrate profound resistance to enzymatic cleavage. While the unhindered baseline benzonitrile exhibits rapid hydrolysis, 2-ethyl-2-phenylbutyronitrile yields less than 5% relative activity under identical conditions[1]. This quantitative resistance confirms its utility as a stable internal standard or non-hydrolyzable control in enzyme screening.
| Evidence Dimension | Relative nitrilase hydrolysis activity |
| Target Compound Data | <5% relative activity |
| Comparator Or Baseline | Benzonitrile (100% relative activity) |
| Quantified Difference | >95% reduction in enzymatic cleavage |
| Conditions | Purified nitrilase assay, 50 mM Na-K phosphate buffer (pH 7.0), 30°C |
Procurement of this specific nitrile provides biocatalytic researchers with a highly stable, non-reactive control that resists degradation in aggressive enzymatic environments.
The traditional synthesis of the antitussive oxeladin begins with phenylacetonitrile, requiring a hazardous dialkylation step using sodium metal and ethyl chloride in liquid ammonia to form the alpha,alpha-diethyl intermediate [1]. Procuring pre-synthesized 2-ethyl-2-phenylbutyronitrile eliminates this high-risk, cryogenic step entirely. The compound can be directly subjected to alkaline hydrolysis in ethylene glycol to yield 2-ethyl-2-phenylbutanoic acid, streamlining the API manufacturing process and significantly reducing facility safety overhead[1].
| Evidence Dimension | Synthetic steps to 2-ethyl-2-phenylbutanoic acid |
| Target Compound Data | 1 step (direct alkaline hydrolysis) |
| Comparator Or Baseline | Phenylacetonitrile (2 steps: hazardous cryogenic dialkylation + hydrolysis) |
| Quantified Difference | Elimination of 1 high-risk cryogenic step and associated sodium/ammonia reagents |
| Conditions | Industrial scale-up for oxeladin API precursor synthesis |
Sourcing the pre-dialkylated nitrile directly reduces manufacturing risk, lowers equipment requirements, and accelerates the production of complex pharmaceutical intermediates.
2-Ethyl-2-phenylbutyronitrile is a highly effective precursor for generating highly crowded ortho-diquaternary aromatic systems. When converted to 2-ethyl-2-phenylbutanoyl chloride and reacted with isobutylene via stannic chloride-catalyzed cyclialkylation, it successfully yields 1,1-diethyl-4,4-dimethyl-2-tetralone [1]. Attempting to use mono-alkylated analogs like 2-phenylbutyronitrile fails to produce the target gem-diethyl quaternary centers, which are essential for downstream oxidative procedures in advanced materials synthesis [1].
| Evidence Dimension | Final product structural capability |
| Target Compound Data | Yields 1,1-diethyl-4,4-dimethyl-2-tetralone (gem-diethyl quaternary center) |
| Comparator Or Baseline | 2-Phenylbutyronitrile (Yields mono-ethyl tetralone derivatives) |
| Quantified Difference | Addition of a second alpha-ethyl group in the final cyclic structure |
| Conditions | Conversion to acyl chloride followed by SnCl4-catalyzed reaction with isobutylene |
Buyers synthesizing sterically crowded aromatics or tetralone derivatives must procure this exact compound to achieve the required diquaternary substitution pattern.
Where this compound is the right choice for direct alkaline hydrolysis to 2-ethyl-2-phenylbutanoic acid, bypassing the hazardous liquid ammonia and sodium metal dialkylation of phenylacetonitrile [1].
Where its extreme steric hindrance and <5% relative nitrilase activity make it a highly effective non-hydrolyzable negative control or stable internal standard in enzyme screening workflows [2].
Where it serves as an essential precursor for generating 1,1-diethyl-4,4-dimethyl-2-tetralone and other ortho-diquaternary aromatic systems via Friedel-Crafts cyclialkylation[3].
Where its specific structural profile is utilized as an antidote or safener in herbicide compositions to reduce the phytotoxicity of thiocarbamates and urea-based active ingredients [4].
Acute Toxic